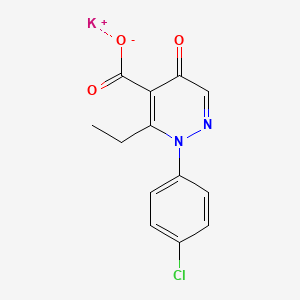
Clofencet-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofencet-potassium is a potassium salt resulting from the reaction of equimolar amounts of clofencet and potassium hydroxide. It is used as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It contains a clofencet(1-).
Scientific Research Applications
Mechanism of Action in Potassium Channels
- Clofencet-potassium's effects on potassium conductance have been extensively studied. Malayev, Nelson, and Philipson (1995) found that clofilium, a component of this compound, inhibits current in potassium channels in a concentration-dependent manner, suggesting a possible "activation trap" mechanism (Malayev, Nelson, & Philipson, 1995).
Impact on Soil and Agricultural Research
- Research on the sorption behavior of clofencet, a key compound in this compound, demonstrates its interaction with soils, revealing significant relationships with soil pH levels and sorption mechanisms. This research by Dubus, Barriuso, and Calvet (2001) underscores the importance of understanding chemical behaviors for agricultural applications (Dubus, Barriuso, & Calvet, 2001).
Effects on Human Cell Channels and Implications for Medicine
- Clofilium's impact on human cells, particularly its apoptosis-inducing effects on leukemia cells, has been studied by Choi et al. (1999). They found that clofilium induces apoptosis in human leukemia cells via Bcl-2-insensitive activation of caspase-3, suggesting potential applications in cancer therapy (Choi et al., 1999).
Applications in Microbial Research
- Cholo et al. (2006) investigated the effects of clofazimine, another component related to this compound, on potassium uptake by a mutant of Mycobacterium tuberculosis. They found significant decreases in potassium uptake and growth upon exposure to clofazimine, highlighting its potential for antimicrobial research (Cholo et al., 2006).
Analytical Methods in Food and Agriculture
- Aoyagi, Niiyama, and Nemoto (2011) developed a method for determining clofencet in animal and fishery products using LC/ESI-MS, demonstrating the compound's relevance in food safety and agricultural product analysis (Aoyagi, Niiyama, & Nemoto, 2011).
Chemical Synthesis and Development
- The chemical research and development process for an alternative synthesis of clofencet was detailed by Clark et al. (2004), providing insights into the compound's production and potential for customization in various applications (Clark et al., 2004).
properties
CAS RN |
82697-71-0 |
|---|---|
Molecular Formula |
C13H10ClKN2O3 |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
potassium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3.K/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
NUUZKOFSZIWYSC-UHFFFAOYSA-M |
SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Canonical SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Other CAS RN |
82697-71-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




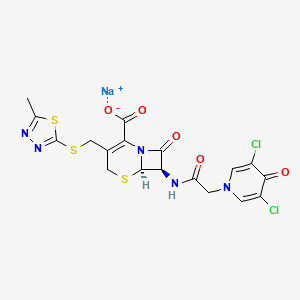
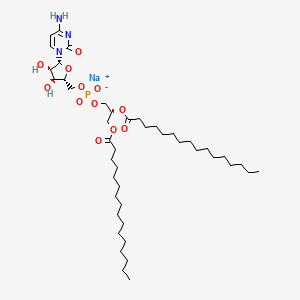


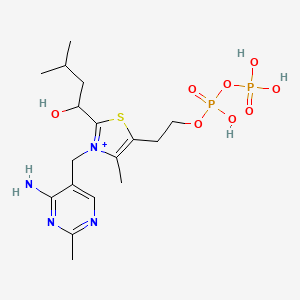
![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
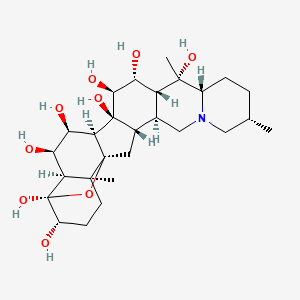
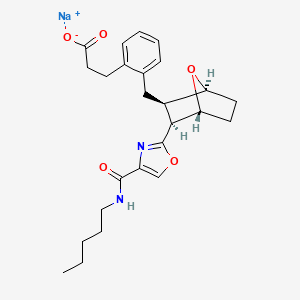


![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)